molecular formula C23H26F2N2O3 B4932771 N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No.: B4932771
M. Wt: 416.5 g/mol
InChI Key: RBYFXNLTCDMPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide family of compounds and has been found to have interesting properties that make it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound may also have an effect on certain neurotransmitters in the brain, which could make it useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, the compound has been found to inhibit the growth and proliferation of cancer cells in vitro. Additionally, the compound has been found to have an effect on certain neurotransmitters in the brain, which could make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide in lab experiments is its potential use as a treatment for certain types of cancer. Additionally, the compound's effect on certain neurotransmitters in the brain could make it useful in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which could make it difficult to produce in large quantities.

Future Directions

There are a number of future directions that could be explored in the study of N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide. One area of research could focus on the compound's potential use as a treatment for other types of cancer. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effect on neurotransmitters in the brain. Finally, research could also be conducted to develop more efficient synthesis methods for the compound, which could make it more widely available for scientific research.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound 1-(3,4-difluorobenzyl)-4-piperidinol. This intermediate is then reacted with methoxybenzoyl chloride to form the final product.

Scientific Research Applications

N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential use as a treatment for certain types of cancer. Other areas of research include the compound's potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-cyclopropyl-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3/c1-29-21-7-3-16(23(28)26-17-4-5-17)13-22(21)30-18-8-10-27(11-9-18)14-15-2-6-19(24)20(25)12-15/h2-3,6-7,12-13,17-18H,4-5,8-11,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYFXNLTCDMPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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